Dynorphin A (1-10) amide is a decapeptide derived from the endogenous opioid peptide dynorphin A. This compound plays a significant role in the modulation of pain, stress responses, and addiction pathways by acting primarily as an agonist at the kappa-opioid receptor. Its truncated structure distinguishes it from longer dynorphin variants, allowing for unique interactions and biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection.
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol for reduction, and acidic or basic aqueous solutions for hydrolysis.
Dynorphin A (1-10) amide exhibits significant biological activity through its interaction with the kappa-opioid receptor. This interaction leads to several physiological effects, including:
Studies have demonstrated that Dynorphin A (1-10) amide can inhibit adenylyl cyclase activity and block N-methyl-D-aspartate receptor-activated currents, contributing to its analgesic properties .
The synthesis of Dynorphin A (1-10) amide typically employs solid-phase peptide synthesis (SPPS), which involves several key steps:
Dynorphin A (1-10) amide has a wide range of applications in various fields:
Studies on Dynorphin A (1-10) amide have focused on its binding affinity and selectivity for kappa-opioid receptors compared to other opioid receptors. Research indicates that this compound exhibits high affinity for kappa-opioid receptors while showing lower affinity for mu-opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with mu-opioid receptor activation, such as respiratory depression.
In comparative studies, Dynorphin A (1-10) amide has been shown to be more potent than longer dynorphin variants like Dynorphin A (1-13), particularly in inhibiting twitch responses in mouse vas deferens models .
Dynorphin A (1-10) amide shares structural similarities with other dynorphin peptides but is unique due to its truncated length and specific receptor interactions. Here are some similar compounds:
The unique structure of Dynorphin A (1-10) amide allows it to maintain significant biological activity while minimizing unwanted effects associated with longer peptides .
Dynorphin A (1-10) amide represents a truncated form of the endogenous opioid peptide dynorphin A, specifically containing the first ten amino acid residues with an amidated carboxyl terminus [1] [2]. The compound exhibits the molecular formula C₅₇H₉₂N₂₀O₁₁, corresponding to a molecular weight of 1233.5 daltons [1] [4] [5]. The exact mass has been computationally determined as 1233.70945941 daltons, providing precise characterization for analytical applications [3].
The amino acid sequence of dynorphin A (1-10) amide follows the structure: tyrosine-glycine-glycine-phenylalanine-leucine-arginine-arginine-isoleucine-arginine-proline-amide [1] [4] [5]. Using single-letter amino acid nomenclature, this sequence is represented as YGGFLRRIRP-NH₂ [5] [8]. The peptide maintains a length of ten amino acid residues, with the terminal amide modification distinguishing it from the free acid form of the parent compound [1] [4].
Structural analysis reveals several important molecular characteristics. The compound contains seventeen hydrogen bond donors and sixteen hydrogen bond acceptors, contributing to its hydrophilic nature [3]. The presence of thirty-eight rotatable bonds indicates significant conformational flexibility in solution [3]. The calculated partition coefficient (XLogP3-AA) of -3.9 demonstrates the highly hydrophilic character of this peptide [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅₇H₉₂N₂₀O₁₁ | [1] [4] [5] |
Molecular Weight (g/mol) | 1233.5 | [1] [4] [5] |
Exact Mass (Da) | 1233.70945941 | [3] |
Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-NH₂ | [1] [4] [5] |
Single-Letter Code | YGGFLRRIRP-NH₂ | [5] [8] |
CAS Number | 79985-49-2 | [4] [5] |
Hydrogen Bond Donors | 17 | [3] |
Hydrogen Bond Acceptors | 16 | [3] |
Rotatable Bonds | 38 | [3] |
XLogP3-AA | -3.9 | [3] |
The compound is typically supplied as a lyophilized powder with purity exceeding 95% as determined by high-performance liquid chromatography [4] [5] [7]. Storage conditions require maintaining the peptide at temperatures of -20°C or below to preserve chemical stability [4] [5].
Solid-phase peptide synthesis represents the primary methodology for producing dynorphin A (1-10) amide and related analogs [9] [10] [25]. The fluorenylmethoxycarbonyl (Fmoc) protection strategy has emerged as the preferred approach due to its mild reaction conditions and compatibility with automated synthesis systems [11] [13] [14].
The Fmoc solid-phase peptide synthesis protocol begins with attachment of the carboxyl-terminal proline residue to an appropriate resin support [12] [14]. The peptide amide linker resin or similar supports provide the necessary functionality for generating the amidated carboxyl terminus characteristic of dynorphin A (1-10) amide [9] [10]. Sequential coupling of protected amino acids proceeds in the amino-terminal direction, with each cycle consisting of deprotection, coupling, and washing steps [12] [14].
Deprotection of the Fmoc group is accomplished using piperidine solutions, typically 20% piperidine in dimethylformamide [11] [13] [14]. This base-mediated removal occurs under mild conditions that preserve the integrity of acid-labile side chain protecting groups [13] [14]. Coupling reactions employ various activating reagents, with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and diisopropylethylamine representing a commonly used combination [9] [14].
Alternative coupling systems have demonstrated effectiveness in dynorphin synthesis, including COMU (1-[(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino] methanaminium hexafluorophosphate) with diisopropylethylamine [25]. The HOAT (1-hydroxy-7-azabenzotriazole) and diisopropylcarbodiimide system has also been successfully employed for incorporating isotopically labeled amino acids in research applications [25].
Synthesis Method | Protecting Groups | Coupling Reagents | Deprotection | Typical Yield |
---|---|---|---|---|
Fmoc Solid-Phase | Fmoc/tBu orthogonal | PyBOP/HOBt/DIEA | 20% piperidine/DMF | 70-90% |
Boc Solid-Phase | Boc/Benzyl | DCC/HOBt | TFA | 60-80% |
Automated SPPS | Fmoc-based | Pre-programmed | Automated cycles | 75-95% |
The synthesis of dynorphin A (1-10) amide requires careful attention to the multiple arginine residues present in the sequence [9] [10]. These basic amino acids can lead to aggregation and reduced coupling efficiency, necessitating optimization of reaction conditions [14]. Extended coupling times and elevated temperatures may be required to achieve complete reactions at sterically hindered positions [14].
Final cleavage from the resin support typically employs trifluoroacetic acid-based cocktails containing appropriate scavengers [9] [14]. Reagent B, consisting of 88% trifluoroacetic acid, 5% phenol, 5% water, and 2% triisopropylsilane, has been successfully used for dynorphin analog synthesis [9]. The cleavage reaction simultaneously removes side chain protecting groups and releases the peptide from the solid support [14].
Cyclization strategies have been extensively investigated for developing conformationally constrained analogs of dynorphin A (1-10) amide with enhanced pharmacological properties [9] [15] [16]. These approaches aim to reduce conformational flexibility while maintaining or improving biological activity [17] [18].
Ring-closing metathesis has emerged as a powerful technique for generating cyclic dynorphin analogs [9] [19] [23]. This methodology involves incorporation of allylglycine residues at strategic positions within the peptide sequence, followed by ruthenium-catalyzed cyclization on the solid support [9] [19]. The second-generation Grubbs catalyst in dichloromethane/dimethylformamide solvent systems (4:1 ratio) under reflux conditions typically produces cyclic products in 56-74% yield [9].
The ring-closing metathesis approach generates both cis and trans isomers of the resulting alkene bridge, with ratios varying from approximately 1:1.1 to 1:2.3 depending on the positions and stereochemistry of the allylglycine residues [9]. Separation of these isomers requires specialized high-performance liquid chromatography conditions using very shallow gradients to achieve baseline resolution [9].
Cyclization Method | Mechanism | Catalyst/Reagents | Conditions | Yield Range |
---|---|---|---|---|
Ring-Closing Metathesis | Alkene metathesis | Grubbs 2nd generation | DCM/DMF, 60°C, 2 days | 56-74% |
Disulfide Formation | Cysteine oxidation | Iodine, DMSO | Aqueous buffer, pH 7-8 | 60-90% |
Lactam Bridge | Amide formation | PyBOP/HOBt/DIEA | DMF, room temperature | 40-80% |
Click Chemistry | Azide-alkyne cycloaddition | Copper(I) catalyst | Aqueous/organic solvent | 70-95% |
Disulfide-mediated cyclization represents another established approach for generating cyclic dynorphin analogs [15] [26]. This strategy requires incorporation of cysteine residues at appropriate positions within the peptide sequence [15] [26]. The linear precursor peptides undergo oxidative folding under controlled conditions to form intramolecular disulfide bonds [15]. Various oxidizing agents, including iodine, dimethyl sulfoxide, and atmospheric oxygen, have been employed for this transformation [15].
Lactam bridge formation through side-chain-to-side-chain cyclization offers additional opportunities for analog development [17] [21]. This approach typically involves formation of amide bonds between lysine or ornithine residues and aspartic acid or glutamic acid residues [17] [21]. Standard peptide coupling reagents can be employed for this cyclization, though careful optimization of reaction conditions is required to minimize intermolecular reactions [17].
Click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition, have gained attention for peptide cyclization applications [16] [20]. This methodology requires incorporation of azide and alkyne functional groups at appropriate positions within the peptide sequence [16]. The resulting triazole linkage effectively mimics the topology and electronic properties of natural amide bonds while providing enhanced stability [16].
Native chemical ligation represents a chemoselective approach for head-to-tail cyclization of peptide sequences [16]. This method requires synthesis of a peptide thioester precursor, which undergoes intramolecular reaction with an amino-terminal cysteine residue [16]. The initial thioester intermediate rearranges to form a native amide bond, resulting in a cyclic peptide with natural connectivity [16].
Enzymatic cyclization methods have emerged as mild alternatives to chemical approaches [16] [18]. Enzymes such as sortase A, butelase, and related transpeptidases can catalyze cyclization reactions under physiological conditions [16] [18]. These biocatalytic approaches often exhibit high selectivity and can be performed in aqueous environments without the need for organic solvents or harsh reaction conditions [16] [18].